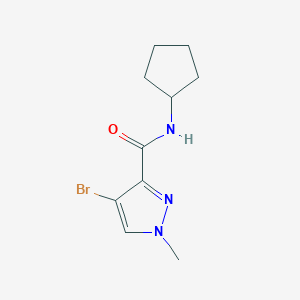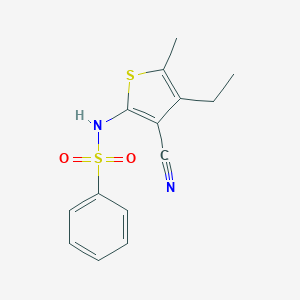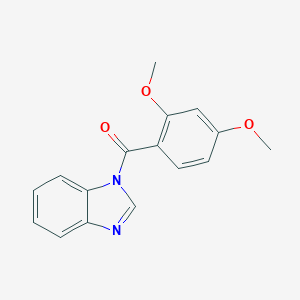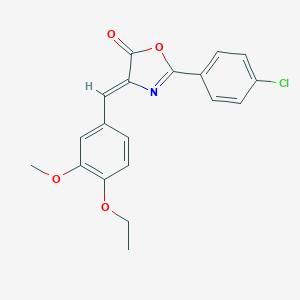![molecular formula C20H17N3O2 B258820 3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide](/img/structure/B258820.png)
3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-methylbenzoyl group and a 2-pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrimidinyl Group: The 2-pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a pyrimidine derivative.
Final Coupling: The final step involves coupling the intermediate with 3-methylbenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide: Lacks the 3-methyl group on the benzamide core.
3-methyl-N-(benzoyl)-N-(2-pyrimidinyl)benzamide: Lacks the 3-methyl group on the benzoyl moiety.
N-(3-methylbenzoyl)-N-(2-pyrimidinyl)aniline: Contains an aniline core instead of a benzamide core.
Uniqueness
3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide is unique due to the presence of both the 3-methylbenzoyl and 2-pyrimidinyl groups, which confer distinct chemical and biological properties. This combination of substituents can lead to enhanced activity and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbenzoyl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-6-3-8-16(12-14)18(24)23(20-21-10-5-11-22-20)19(25)17-9-4-7-15(2)13-17/h3-13H,1-2H3 |
InChI Key |
XZQXJZYTVXNIOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B258742.png)
![Methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B258743.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
![METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B258753.png)

methanone](/img/structure/B258755.png)


